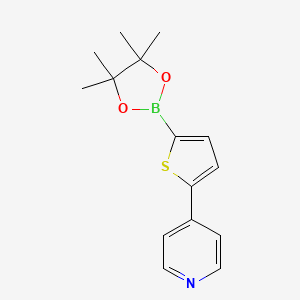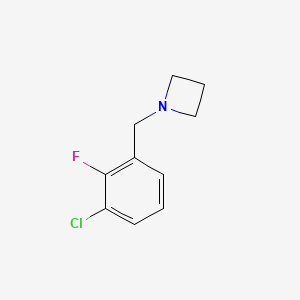![molecular formula C12H20O2 B13671208 9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13671208.png)
9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Dimethyl-1-oxaspiro[55]undecan-4-one is a spirocyclic compound characterized by its unique structural feature of a spiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one typically involves the Prins cyclization reaction. The reaction conditions often involve the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Prins cyclization reaction remains a viable method for large-scale synthesis. Optimization of reaction conditions and the use of cost-effective catalysts are crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the spirocyclic structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles and electrophiles under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex spirocyclic compounds . . The compound’s unique structure allows for the exploration of new molecular targets and pathways.
Mecanismo De Acción
The mechanism of action of 9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets. For instance, spirocyclic inhibitors of the MmpL3 protein of Mycobacterium tuberculosis have been synthesized using this scaffold . The compound’s effects are mediated through the inhibition of this protein, which is essential for the survival of the bacterium.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one include 1-oxa-9-azaspiro[5.5]undecane and 1,4,9-triazaspiro[5.5]undecan-2-one . These compounds share the spirocyclic structure but differ in the nature and position of heteroatoms within the ring.
Uniqueness: What sets this compound apart is its specific arrangement of functional groups and the presence of the oxaspiro ring. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H20O2 |
|---|---|
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
9,9-dimethyl-1-oxaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C12H20O2/c1-11(2)4-6-12(7-5-11)9-10(13)3-8-14-12/h3-9H2,1-2H3 |
Clave InChI |
HYRWAXLQLRLWIA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2(CC1)CC(=O)CCO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


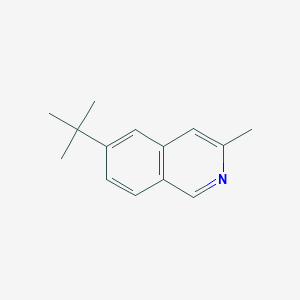


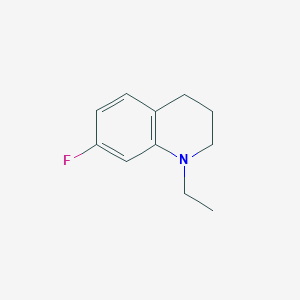

![2,8-Dimethyl-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13671183.png)
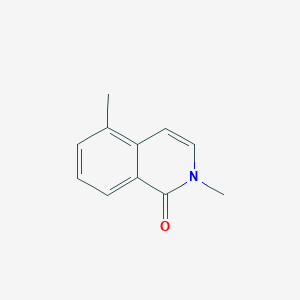
![1-(Pyrrolo[1,2-b]pyridazin-6-yl)ethanone](/img/structure/B13671202.png)
![Ethyl 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13671210.png)
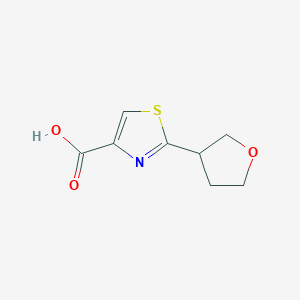

![3-Chloro-4-iodobenzo[d]isoxazole](/img/structure/B13671224.png)
